Protoporphyrin(2-)
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Overview
Description
Protoporphyrin(2-) is the dicarboxylate anion of protoporphyrin, obtained by deprotonation of both carboxy groups. It is a conjugate base of a protoporphyrin.
Scientific Research Applications
Theranostic Applications
Protoporphyrin IX (PpIX), derived from 5-aminolevulinic acid (5-ALA), is a sustainable endogenous photosensitizer extensively studied for medical research and theranostics. Research has particularly focused on improving photodynamic efficacy in theranostics, with nanotechnology playing a significant role in the delivery and theranostic applications of 5-ALA and PpIX (Zhou et al., 2022).
Supramolecular Science and Artificial Photosynthesis
Protoporphyrin IX and its derivatives are instrumental in supramolecular science, artificial photosynthesis, and biomedical science. Research has explored their one-dimensional nano-superstructures and their use in energy- and electron-transfer system construction (Bhosale et al., 2013).
Combined Chemo-Photodynamic Therapy
A study developed a protoporphyrin-based polymer nanoplatform for combined chemotherapy and photodynamic therapy, demonstrating its potential for high treatment outcomes with low side effects (Wang et al., 2017).
Interaction with Hemoglobin and Myoglobin
Protoporphyrin IX interacts with hemoglobin and myoglobin, inducing structural and functional changes. These interactions are significant for understanding the therapeutic uses of porphyrins and their action mechanisms (Sil et al., 2004).
Role in Chlorophyll Biosynthesis
In plants, protoporphyrin IX is essential for chlorophyll biosynthesis. A study on Arabidopsis demonstrated the crucial role of magnesium protoporphyrin IX methyltransferase in the formation of chlorophyll and photosystems, suggesting its importance in plastid-to-nucleus communication (Pontier et al., 2007).
Photodynamic Diagnosis and Therapy
Protoporphyrin IX encapsulated pH-responsive micelles have been reported for tumor diagnosis and therapy, indicating its use in simultaneous in vivo tumor diagnosis and treatment (Koo et al., 2010).
Synthetic Advances in Chemical Biology
Recent developments in the synthetic chemistry of protoporphyrin IX have highlighted its use in therapeutic agents, imaging tools, catalysts, and sensors. These advancements underline its interaction with biomolecules like DNA and heme-binding proteins (Sitte & Senge, 2020).
Protection against Inhibitors of Protoporphyrinogen Oxidase
Research has shown that antioxidants can protect plants against the herbicidal effect of protoporphyrin IX oxidase inhibitors. This study contributes to our understanding of the role of protoporphyrin IX in plant physiology and stress response (Dayan et al., 2019).
Properties
Molecular Formula |
C34H32N4O4-2 |
---|---|
Molecular Weight |
560.6 g/mol |
IUPAC Name |
3-[18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate |
InChI |
InChI=1S/C34H34N4O4/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25/h7-8,13-16,35-36H,1-2,9-12H2,3-6H3,(H,39,40)(H,41,42)/p-2 |
InChI Key |
ZCFFYALKHPIRKJ-UHFFFAOYSA-L |
SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4CCC(=O)[O-])C)C(=C3C)CCC(=O)[O-])C=C |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4CCC(=O)[O-])C)C(=C3C)CCC(=O)[O-])C=C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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